![molecular formula C7H9ClN4 B13679370 2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)
2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
2-Methylimidazo[1,2-c]pyrimidine: Studied for its anticancer properties.
2-Methylimidazo[1,2-d]pyridazine: Investigated for its potential as a pharmaceutical agent.
Uniqueness
2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits
特性
分子式 |
C7H9ClN4 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-methylimidazo[1,2-b]pyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-7(8)11-6(10-5)3-2-4-9-11;/h2-4H,8H2,1H3;1H |
InChIキー |
LVZNYPTUKGSIOT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=N1)C=CC=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
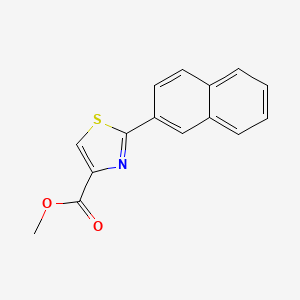
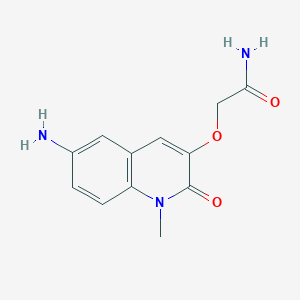
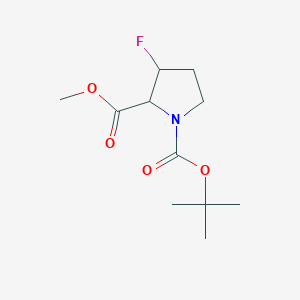
![4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
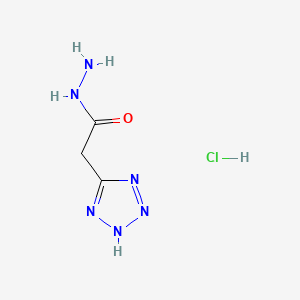


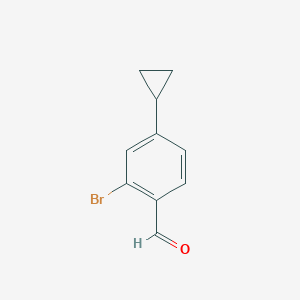

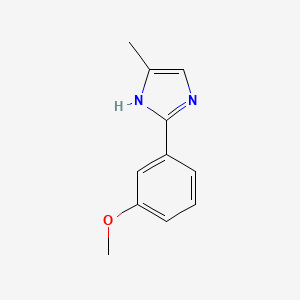
![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)
